![molecular formula C19H21N3O4S B2701834 4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034382-92-6](/img/structure/B2701834.png)
4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a dihydropyridine ring, a piperidine ring, a sulfonyl group, and a benzonitrile group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The dihydropyridine and piperidine rings, in particular, would contribute to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a sulfonyl group could make the compound more polar and potentially increase its solubility in water .Scientific Research Applications
Synthesis and Biological Evaluation
Research has shown the synthesis and biological evaluation of compounds bearing structural similarities to 4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile, highlighting their potential in medicinal chemistry. For instance, compounds with 1,3,4-oxadiazole and piperidine subunits have been synthesized and evaluated for their biological activities, including enzyme inhibition and potential antibacterial properties. These compounds have shown interactions with important amino acid residues, suggesting their role in ligand stabilization within biological targets (Khalid et al., 2016), (Khalid et al., 2016).
Aerobic Oxidative Desulfurization
The compound's structural framework has been explored in the context of aerobic oxidative desulfurization, demonstrating the efficiency of similar molecular structures in the oxidation of sulfur-containing compounds. This research indicates its potential application in environmental chemistry and pollution control (Lu et al., 2010).
Electrolyte Additives for Batteries
Research into related compounds, such as 4-(Trifluoromethyl)-benzonitrile, has revealed applications in the enhancement of lithium-ion batteries, suggesting that derivatives of 4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile could be explored for improving battery performance and stability (Huang et al., 2014).
Antimicrobial Applications
The structural analogs of 4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile have been synthesized and tested for antimicrobial activities. These studies suggest that modifications of the core structure could lead to compounds with significant antimicrobial properties, useful in addressing antibiotic resistance (Vinaya et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-14-11-17(12-19(23)21(14)2)26-16-7-9-22(10-8-16)27(24,25)18-5-3-15(13-20)4-6-18/h3-6,11-12,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAUNUVUNWCHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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